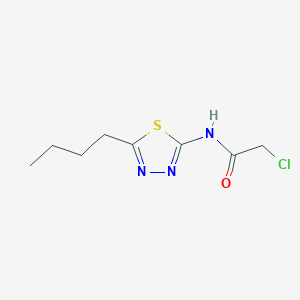

N-(5-丁基-1,3,4-噻二唑-2-基)-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

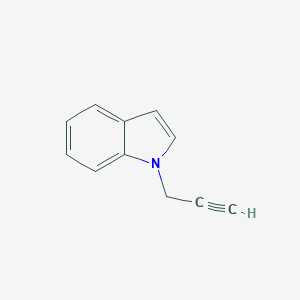

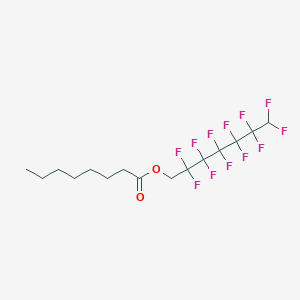

The compound "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the use of 2-chloroacetamides as electrophilic building blocks to form various ring-annulated products. For example, the synthesis of thiazolo[3,2-a]pyrimidinones is achieved by using N-aryl-2-chloroacetamides, which undergo elimination reactions to yield the desired products with acceptable yields . Similarly, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides are synthesized and evaluated for their antitumor activities, indicating the versatility of the 2-chloroacetamide group in creating biologically active compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" has been characterized using various analytical techniques. For instance, the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been confirmed through single-crystal X-ray diffraction, revealing a 'V' shaped conformation and various intermolecular interactions that contribute to the stability of the 3-D arrays formed by these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-chloroacetamide derivatives is highlighted by their ability to undergo further functionalization. For example, the N-alkylation of certain 1,3,4-thiadiazole derivatives with N-aryl-2-chloroacetamides leads to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides, showcasing the electrophilic nature of the 2-chloroacetamide moiety and its utility in constructing more complex molecules . Additionally, the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine results in the formation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, further demonstrating the synthetic versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" can be inferred from related compounds. For instance, the antioxidant properties of 1,3,4-thiadiazole derivatives have been evaluated, with some compounds showing significant radical scavenging abilities, comparable to ascorbic acid . This suggests that the compound may also possess antioxidant properties. Additionally, the antitumor activities of similar compounds have been assessed, with some showing potent antiproliferative activity against various cancer cell lines . This indicates the potential of "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" and its derivatives for development as anticancer agents.

科学研究应用

抗锥虫活性

N-(5-丁基-1,3,4-噻二唑-2-基)-2-氯乙酰胺衍生物表现出潜在的抗锥虫活性。已探索基于杂环化反应和 Knoevenagel 缩合的噻二唑-2-亚氨基噻唑烷-4-酮及其衍生物的合成,以了解其抗锥虫特性。针对布鲁氏锥虫冈比亚种的体外筛选揭示了具有显着杀锥虫作用的化合物,表明它们在开发治疗锥虫病方面的潜力 (Lelyukh 等人,2017)。

抗癌和抗氧化特性

该化合物已成为各种合成途径的一部分,以创建具有抗癌和抗氧化活性的衍生物。例如,以 2-氨基-1,3,4-噻二唑为前体的某些 N-取代-2-氨基-1,3,4-噻二唑的合成,导致化合物表现出显着的细胞毒性和抗氧化活性。这些衍生物展示了针对癌症和氧化应激相关疾病的新治疗剂的开发潜力 (Hamama 等人,2013)。

抗菌活性

N-(5-丁基-1,3,4-噻二唑-2-基)-2-氯乙酰胺衍生物显示出显着的抗菌特性。仲杂环胺的酰胺烷基化导致化合物对各种菌株(包括革兰氏阴性菌和革兰氏阳性菌)表现出显着的抗菌活性。这突出了该化合物在开发新型抗菌剂方面的潜力 (Toshmurodov 等人,2021)。

谷氨酰胺酶抑制

N-(5-丁基-1,3,4-噻二唑-2-基)-2-氯乙酰胺的衍生物已被合成并评估为肾型谷氨酰胺酶 (GLS) 的变构抑制剂,GLS 是癌症治疗的靶点。双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物的合成及其作为 GLS 抑制剂的评估揭示了与 BPTES 效力相似的化合物,但具有更好的溶解性和药物样特性。这项研究为设计靶向谷氨酰胺酶的新型癌症疗法提供了见解 (Shukla 等人,2012)。

安全和危害

属性

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJIXCOQUMLMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166314 |

Source

|

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

CAS RN |

15777-44-3 |

Source

|

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)